Sustained Clinical Cure Rate: Ibezapolstat vs Vancomycin in Phase 2b Head-to-Head CDI Trial
In a randomized, double-blind, active-controlled phase 2b multicenter study comparing ibezapolstat (450 mg BID for 10 days) to vancomycin (125 mg QID for 10 days), ibezapolstat demonstrated a numerically higher sustained clinical cure rate [1]. The trial enrolled 64 adults with confirmed CDI across 15 US centers, randomized 1:1 [1].
| Evidence Dimension | Sustained clinical cure rate (initial cure maintained without recurrence through follow-up) |
|---|---|
| Target Compound Data | 96% (25/26 patients across phases 2a and 2b combined; phase 2b specific: 15/16 patients, 94%) |
| Comparator Or Baseline | Vancomycin: 88% (14/16 patients) in phase 2b |
| Quantified Difference | Absolute difference of +6 percentage points in sustained clinical cure (94% vs 88%) in the phase 2b head-to-head comparison |
| Conditions | Phase 2b randomized double-blind active-controlled multicenter trial; adults 18–90 years with confirmed CDI; 10-day oral treatment; follow-up through 28–30 days post-treatment |
Why This Matters
For procurement decisions in clinical trial design or formulary evaluation, the numerically higher sustained cure rate (94% vs 88%) provides evidence that ibezapolstat offers at least non-inferior and potentially superior long-term outcomes compared to the current standard-of-care generic vancomycin.
- [1] Garey KW, et al. Efficacy, safety, pharmacokinetics, and associated microbiome changes of ibezapolstat compared with vancomycin in adults with Clostridioides difficile infection: a phase 2b, randomised, double-blind, active-controlled, multicentre study. Lancet Microbe. 2025 Jun 11. View Source
